molecular formula C18H19N3O6S B10882916 (4-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

(4-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B10882916
M. Wt: 405.4 g/mol
InChI Key: AJFAUNCMDRJDAX-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the nucleophilic substitution of a halogenated methoxybenzene with the piperazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 2-aminophenyl derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(4-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways by binding to key proteins, thereby altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)piperazine: Lacks the nitrophenylsulfonyl group, making it less versatile in chemical reactions.

    (2-Nitrophenyl)sulfonylpiperazine: Lacks the methoxyphenyl group, which may reduce its effectiveness in certain applications.

Properties

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4 g/mol

IUPAC Name

(4-methoxyphenyl)-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C18H19N3O6S/c1-27-15-8-6-14(7-9-15)18(22)19-10-12-20(13-11-19)28(25,26)17-5-3-2-4-16(17)21(23)24/h2-9H,10-13H2,1H3

InChI Key

AJFAUNCMDRJDAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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